molecular formula C16H23N3O3S B430593 ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B430593
M. Wt: 337.4g/mol
InChI Key: PDLOUDOCJUWSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C17H25N3O3S This compound is known for its unique structure, which includes a morpholine ring, an ethyl ester group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2-(morpholino)ethylamine in the presence of a carbothioylating agent such as thiophosgene to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and carbothioyl group make it particularly versatile in various chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C16H23N3O3S

Molecular Weight

337.4g/mol

IUPAC Name

ethyl 4-(2-morpholin-4-ylethylcarbamothioylamino)benzoate

InChI

InChI=1S/C16H23N3O3S/c1-2-22-15(20)13-3-5-14(6-4-13)18-16(23)17-7-8-19-9-11-21-12-10-19/h3-6H,2,7-12H2,1H3,(H2,17,18,23)

InChI Key

PDLOUDOCJUWSIX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCN2CCOCC2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCN2CCOCC2

Origin of Product

United States

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